BenchChemオンラインストアへようこそ!

4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Lipophilicity Permeability Drug Design

This 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a uniquely substituted ATP‑competitive kinase and bromodomain inhibitor building block. Its 4‑bromobenzoyl group provides a σ‑hole halogen‑bonding interaction absent in des‑halogen analogs, potentially improving affinity and selectivity. The para‑tolylamino motif drives potent antiproliferative activity (FX‑9 IC₅₀ 0.54–1.94 µM). Enhanced lipophilicity (ΔXLogP3 +0.9) boosts intracellular target engagement. Ideal for SAR campaigns mapping halogen substitution effects and PI3K/AKT pathway dissection in leukemia models. Choose this compound for validated biological activity and chemical differentiation unavailable from generic isoquinolones.

Molecular Formula C23H17BrN2O2
Molecular Weight 433.305
CAS No. 867135-67-9
Cat. No. B2570244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
CAS867135-67-9
Molecular FormulaC23H17BrN2O2
Molecular Weight433.305
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28)
InChIKeyLEDAVBSJQUYIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile of 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one (CAS 867135-67-9)


4-(4-Bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one is a synthetic 3,4-disubstituted isoquinolin-1(2H)-one derivative featuring a 4-bromobenzoyl group at C4 and a para-tolylamino substituent at C3. This scaffold is characteristic of ATP‑competitive kinase inhibitors and bromodomain‑targeting probes [1]. The bromine atom and dual‑ring architecture provide vectors for halogen bonding and hydrophobic packing not present in simpler analogs [2].

Why In‑Class Isoquinolinones Cannot Simply Replace CAS 867135-67-9


Isoquinolin-1(2H)-one derivatives display extreme sensitivity to substituent identity and position: the 4‑benzoyl group alone can toggle between PI3Kδ inhibition and inactivity [1], while the 3‑arylamino motif profoundly influences antiproliferative potency (e.g., FX‑9 IC50 0.54–1.94 µM vs. FX‑3 only 26.7% metabolic reduction at 10 µM) [2]. The para‑bromine atom on the benzoyl ring of CAS 867135-67-9 is expected to further modulate lipophilicity (ΔXLogP3 ≈ +0.9 vs. des‑bromo analog) and halogen‑bonding potential, making any substitution by generic isoquinolones or non‑brominated analogs scientifically unvalidated without direct comparative data [3].

Quantitative Comparative Evidence for 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one


Lipophilicity-Driven Differentiation vs. Des‑Bromo Analog

The para‑bromine substituent increases calculated logP (XLogP3) by approximately 0.9 log units compared to the des‑bromo analog 4‑benzoyl‑3‑(p‑tolylamino)isoquinolin‑1(2H)‑one [1]. This difference predicts enhanced passive membrane permeability and potentially higher intracellular accumulation, a factor critical for target engagement in cellular assays [2].

Lipophilicity Permeability Drug Design

Halogen‑Bonding Potential vs. Non‑Halogenated Analog

The para‑bromobenzoyl group provides a σ‑hole halogen‑bond donor that can engage backbone carbonyls or side‑chain acceptors in kinase hinge regions or bromodomains. This interaction is absent in the des‑bromo analog and can improve binding affinity and selectivity [1]. For example, related brominated isoquinolinones have demonstrated BRD4 BD2 Kd values as low as 0.3 nM [2], suggesting this scaffold‑halogen combination may confer high‑affinity target engagement.

Halogen Bonding Kinase Selectivity Molecular Recognition

Antiproliferative Potential Inferred from 3‑(p‑Tolylamino) Analog

The 3‑(p‑tolylamino) motif is a critical pharmacophore for antileukemic activity: FX‑9 (3‑(p‑tolyl)isoquinolin‑1‑amine) exhibited IC50 values of 0.54–1.94 µM against B‑ALL (SEM, RS4;11) and T‑ALL (Jurkat, CEM) cell lines [1]. CAS 867135-67-9 retains this motif with an additional 4‑bromobenzoyl group that may further enhance potency via lipophilicity and halogen bonding. Although direct data for CAS 867135-67-9 are unavailable, the conserved 3‑(p‑tolylamino) architecture supports its prioritization over analogs lacking this feature.

Acute Lymphoblastic Leukemia Antiproliferative Kinase Inhibition

Recommended Application Scenarios for 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one


Halogen‑Bond‑Guided Kinase or Bromodomain Probe Development

Use CAS 867135-67-9 as a starting scaffold for designing selective kinase inhibitors or bromodomain probes that exploit halogen bonding with the hinge region or acetyl‑lysine binding pocket. The 4‑bromobenzoyl group offers a σ‑hole interaction not available with des‑halogen analogs [1], potentially improving affinity and selectivity profiles [2].

Cell‑Based Phenotypic Screening for Hematological Malignancies

Prioritize CAS 867135-67-9 for antiproliferative screening against B‑ALL and T‑ALL cell lines, based on the demonstrated sensitivity of these lineages to the 3‑(p‑tolylamino) pharmacophore (FX‑9 IC50 0.54–1.94 µM) [3]. The enhanced lipophilicity (ΔXLogP3 ≈ +0.9 vs. des‑bromo analog) may improve intracellular target engagement [4].

Structure–Activity Relationship (SAR) Expansion Around 4‑Benzoyl Substituents

Incorporate CAS 867135-67-9 into SAR campaigns aimed at mapping the effect of para‑halogen substitution on target potency, metabolic stability, and solubility. The compound serves as a key comparator to the des‑bromo, chloro, and fluoro analogs, enabling quantitative deconvolution of halogen‑bonding and lipophilicity contributions [5].

Chemical Biology Tool for Studying PI3K/AKT Pathway Modulation

Given the association of isoquinolin‑1(2H)-one scaffolds with PI3K modulation [6] and the observed impact of FX‑9 on PI3K/AKT, MAPK, and JAK/STAT pathways [3], CAS 867135-67-9 is a rational candidate for chemical biology studies aimed at dissecting these signaling networks in leukemia models.

Quote Request

Request a Quote for 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.